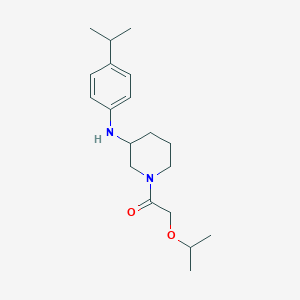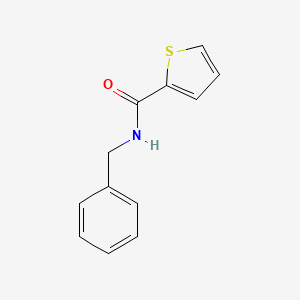
1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as IPAIPA, is a synthetic compound that belongs to the class of piperidine derivatives. IPAIPA has been extensively studied due to its potential therapeutic applications in the treatment of various diseases.
作用機序
The exact mechanism of action of 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is not fully understood. However, it has been suggested that this compound acts as a modulator of the dopaminergic and serotonergic systems in the brain. It also has a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is that it is relatively easy to synthesize and purify. It also has a high affinity for the sigma-1 receptor, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and safety in humans.
将来の方向性
There are several future directions for the research on 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of research is the development of new drugs based on this compound that have improved pharmacological properties. Another area of research is the investigation of the role of this compound in the regulation of cellular processes, such as autophagy and apoptosis. Finally, the potential use of this compound in the treatment of various neurological and inflammatory diseases should be explored further.
Conclusion:
This compound is a synthetic compound that has been extensively studied due to its potential therapeutic applications in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has a number of advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, this compound is a promising candidate for the development of new drugs that could have a significant impact on human health.
合成法
The synthesis of 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 4-isopropylphenylmagnesium bromide with ethyl isopropoxyacetate. The resulting intermediate is then treated with piperidine to obtain this compound. The purity of the final product can be improved by recrystallization or column chromatography.
科学的研究の応用
1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been investigated for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)16-7-9-17(10-8-16)20-18-6-5-11-21(12-18)19(22)13-23-15(3)4/h7-10,14-15,18,20H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDNMEHZDHWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5319264.png)
![6-amino-4-(4-hydroxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5319268.png)
![4-[(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5319272.png)
![8-methoxy-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B5319278.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5319282.png)

![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)
![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5319333.png)
![5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319341.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B5319347.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)

![2-(4-bromophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5319360.png)